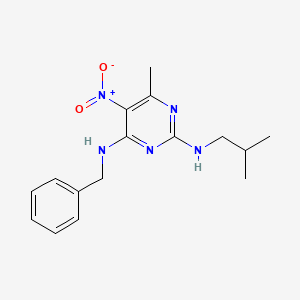

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine

Description

N4-Benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by substituents at the N2, N4, C5, and C6 positions. The benzyl group at N4 introduces aromaticity and lipophilicity, while the isobutyl group at N2 contributes steric bulk. The methyl group at C6 and the nitro group at C5 influence electronic properties and molecular planarity.

Properties

IUPAC Name |

4-N-benzyl-6-methyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-11(2)9-18-16-19-12(3)14(21(22)23)15(20-16)17-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYEPFYQKGMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC(C)C)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The benzyl, isobutyl, and nitro groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydride. Isobutylation can be performed using isobutyl bromide under similar conditions.

Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various alkylated or arylated pyrimidine derivatives.

Scientific Research Applications

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the benzyl and isobutyl groups contribute to the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations at N4 and N2

The N4 and N2 positions are critical for modulating physicochemical and biological properties. Key comparisons include:

N4-Benzyl vs. N4-Isopropyl ():

The target compound’s benzyl group enhances lipophilicity compared to the isopropyl group in N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine. Benzyl’s aromaticity may improve π-π stacking interactions in biological targets, while isopropyl’s aliphatic nature could reduce steric hindrance .- N2-Isobutyl vs. Other N2 Substituents (): In , compounds feature diverse N2 substituents (e.g., alkyl chains, sulfonamide-linked aryl groups).

C5 and C6 Substituents

C5-Nitro vs. C5-Chloro () or C5-Hydroxymethyl ():

The nitro group at C5 is strongly electron-withdrawing, reducing pyrimidine ring electron density compared to chloro () or hydroxymethyl () substituents. This may affect reactivity in nucleophilic substitution or hydrogen-bonding interactions .- C6-Methyl vs. This contrasts with unsubstituted pyrimidines in , where planarity is critical for DNA intercalation .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization ()

DNA Intercalation ()

Pyrimidine derivatives like 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5 in ) exhibit DNA intercalation comparable to doxorubicin. The target compound’s nitro group may reduce planarity, but the benzyl group’s bulk could hinder intercalation. Further optimization, as suggested in , might involve replacing nitro with planar substituents .

Data Tables for Comparative Analysis

Table 1: Substituent Comparison of Pyrimidine Derivatives

Biological Activity

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The compound is primarily recognized as a selective inhibitor of cyclin-dependent kinases (CDKs) , specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound may induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiproliferative | Demonstrates significant inhibition of cancer cell proliferation in vitro. |

| CDK Inhibition | Selectively inhibits CDK4 and CDK6, leading to cell cycle arrest. |

| Antitumor Effects | Exhibits potential antitumor effects in preclinical models. |

Case Studies and Research Findings

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines. For instance, studies conducted on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound.

- In Vivo Studies : In animal models, the administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Clinical Implications : The compound's selectivity for CDK4/6 over other kinases suggests a favorable safety profile for potential therapeutic applications. Ongoing clinical trials are investigating its efficacy in combination with other anticancer agents.

Safety and Toxicity

While preclinical studies indicate promising efficacy, safety assessments are crucial. Preliminary toxicity studies have shown that this compound has a manageable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.